(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide
Overview
Description
(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide is a chiral compound that features a trifluoromethyl group, a phenylethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide typically involves the reaction of (S)-1-phenylethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The acetamide moiety can be reduced to the corresponding amine.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted derivatives with modified trifluoromethyl groups.
Reduction Reactions: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The phenylethyl group contributes to the compound’s binding affinity and selectivity towards certain biological targets. The acetamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
®-2,2,2-trifluoro-N-(1-phenylethyl)acetamide: The enantiomer of the compound with similar properties but different stereochemistry.
N-(1-phenylethyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,2,2-trifluoroacetamide: Lacks the phenylethyl group, affecting its interactions and applications.
Uniqueness
(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide is unique due to the presence of both the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(1S)-1-phenylethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCMJDNHPXGBY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354669 | |
Record name | 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39995-51-2 | |
Record name | 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39995-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.